![molecular formula C13H17N3O3S B2648338 5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one CAS No. 708216-42-6](/img/structure/B2648338.png)
5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one, also known as MPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylbenzimidazoles, which are known for their diverse biological activities. MPSB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Potential Applications
Pharmacological Activity : Research on dialkylaminobenzimidazoles, which are structurally related to "5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one," has identified compounds with significant pharmacological activities. These activities include antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activities, indicating a broad spectrum of potential therapeutic applications (Zhukovskaya et al., 2017).
Anticancer Potential : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been conducted to evaluate their anticancer potential. Certain synthesized compounds have demonstrated strong anticancer activity, suggesting the potential use of "5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one" derivatives in cancer therapy (Rehman et al., 2018).
Antimicrobial Activity : Studies have focused on synthesizing and evaluating the antimicrobial efficacy of piperidine derivatives against various pathogens, including those affecting Lycopersicon esculentum (tomato plants). This research highlights the potential agricultural applications of such compounds in combating plant diseases (Vinaya et al., 2009).
Enzyme Inhibition for Alzheimer’s Treatment : New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease, focusing on their enzyme inhibition activity against acetylcholinesterase (AChE). This indicates the compound's relevance in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Antibacterial Contender Against Superbugs : Piperazine sulfynol derivatives, structurally related to the target compound, have been explored as new antibacterial contenders against Methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the compound's potential in addressing antibiotic resistance, a growing concern in medical science (Prasad et al., 2022).
properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-4-6-16(7-5-9)20(18,19)10-2-3-11-12(8-10)15-13(17)14-11/h2-3,8-9H,4-7H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIXYBVZYPTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322830 |
Source
|
Record name | 5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730224 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one | |
CAS RN |
708216-42-6 |
Source
|
Record name | 5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.